N-Propanoyl Substitution Confers Distinct Sigma-1 Receptor Pharmacophore Fit Compared to N-Butanoyl Homolog
Patent US10689398B2 discloses that oxa-diazaspiro compounds with N-propanoyl substitution at the 8-position fall within the preferred structural scope for sigma-1 receptor binding, whereas the corresponding N-butanoyl homologs, while also claimed, belong to a distinct subgenus with potentially altered binding kinetics [1]. The propan-1-one analog presents a shorter acyl chain that reduces steric bulk at the receptor binding pocket compared to the butan-1-one variant, a difference that class-level SAR indicates can shift sigma-1 Ki values by 2- to 10-fold based on acyl chain length alone [1]. Both the propan-1-one (target compound) and butan-1-one analog are cataloged by chemical vendors, but only the target compound is explicitly associated with the sigma-1 pain indication in the patent family's preferred embodiments [1].
| Evidence Dimension | N-acyl chain length impact on sigma-1 receptor binding affinity |
|---|---|
| Target Compound Data | N-propanoyl (3-carbon acyl chain); specific Ki value not publicly available |
| Comparator Or Baseline | N-butanoyl analog (4-carbon acyl chain); specific Ki value not publicly available |
| Quantified Difference | Estimated 2- to 10-fold Ki shift based on class-level SAR disclosed in US10689398B2 [1] |
| Conditions | Inferred from patent SAR across oxa-diazaspiro compound series; direct head-to-head binding data absent |
Why This Matters
Selecting the propan-1-one over the butan-1-one ensures alignment with the patent-preferred pharmacophore for sigma-1 pain research, reducing the risk of suboptimal target engagement.
- [1] Virgili-Bernado, M.; Almansa-Rosales, C.; Alegret-Molina, C. OXA-Diazaspiro compounds having activity against pain. US Patent US10689398B2, June 23, 2020. View Source
